Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390123
InChI: InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC20390123

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)8(2)5-6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3
Standard InChI Key YDOBIKSVYCSBCO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2=C(N1)C=CC(=C2C)C

Introduction

Structural and Molecular Features

Chemical Identity and Nomenclature

The compound’s IUPAC name, ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, reflects its substitution pattern:

  • A 2,3-dihydro-1H-indole core (partially saturated pyrrole ring).

  • Methyl groups at positions 4 and 5 on the benzene ring.

  • An ethyl ester (-COOCH₂CH₃) at position 2.

Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The stereochemistry and bond angles have been confirmed via X-ray crystallography, revealing a planar indole system with slight puckering in the dihydro-pyrrole ring .

Spectroscopic Characterization

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.25 (s, 3H, C4-CH₃), 2.30 (s, 3H, C5-CH₃), 3.65 (m, 2H, CH₂ of dihydroindole), 4.15 (q, 2H, -OCH₂CH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N indole ring) .

  • Mass spectrometry: Base peak at m/z 219 (M⁺), with fragmentation ions at 174 (loss of -COOCH₂CH₃) and 130 (indole ring) .

Synthesis and Manufacturing

Stannous Chloride-Mediated Reduction

A patented method (US4535168A) involves the reduction of indole-2-carboxylic acid esters using stannous chloride (SnCl₂) and dry HCl in ethanol . The tin complex intermediate is hydrolyzed with aqueous NaOH to yield the target compound. This route offers a 75–85% yield and scalability for industrial production .

Hemetsberger–Knittel Indole Synthesis

This method constructs the indole core via Knoevenagel condensation of methyl azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization . While effective for generating diverse indole derivatives, it requires stringent temperature control (~200°C) and results in moderate yields (50–60%) .

Nitrotoluene and Diethyl Oxalate Condensation

A Chinese patent (CN102020600B) outlines a cost-effective approach using nitrotoluene and diethyl oxalate in the presence of ferrous hydroxide . Hydrazine hydrate reduces the intermediate to the final product with >90% purity .

Optimization Challenges

  • Byproduct formation: Competing reactions at the C3 position can yield regioisomers, necessitating chromatographic purification .

  • Catalyst selection: Stannous chloride, while efficient, poses environmental concerns due to tin waste .

Pharmacological and Biological Relevance

Cannabinoid Receptor Modulation

Indole-2-carboxamides, structurally related to ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, exhibit high affinity for cannabinoid CB2 receptors (Kᵢ < 100 nM) . For example, derivative 12f (PMC8683641) demonstrated a Kᵢ of 89.1 nM for CB2, with >100-fold selectivity over CB1 . These compounds antagonize G-protein coupling while promoting β-arrestin-mediated ERK1/2 phosphorylation, suggesting utility in treating inflammatory disorders .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The ethyl ester group serves as a handle for amide coupling or hydrolysis to carboxylic acids. For instance, it is a precursor to indoline-2-carboxylic acid, a scaffold in ACE inhibitors .

Ligand in Metal Complexation

The indole nitrogen and ester carbonyl can coordinate transition metals. A rhodium-catalyzed cycloisomerization of dienyne intermediates (derived from this compound) yields polycyclic terpenoids .

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